molecular formula C22H26N2O3 B039624 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene CAS No. 120102-98-9

4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene

Cat. No. B039624
CAS RN: 120102-98-9
M. Wt: 366.5 g/mol
InChI Key: IFNWLIHOKYCDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene, also known as PPAB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of azobenzene derivatives and has been found to exhibit unique photochromic properties, making it a useful tool in various applications.

Mechanism of Action

The mechanism of action of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene involves the reversible photoisomerization of the azobenzene moiety. Upon exposure to UV light, the trans isomer of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene converts to the cis isomer. This conversion is reversible upon exposure to visible light. This unique property of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene makes it an ideal candidate for the development of photoresponsive materials.
Biochemical and Physiological Effects:
4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene has been found to exhibit no significant biochemical or physiological effects. However, it is important to note that 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene should be handled with care as it is a chemical compound and may pose a potential hazard if mishandled.

Advantages and Limitations for Lab Experiments

4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene has several advantages as a tool for lab experiments. Its unique photochromic properties make it an ideal candidate for the development of photoresponsive materials. Additionally, 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene is easy to synthesize and is relatively inexpensive. However, 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene has some limitations as well. Its photoisomerization properties are dependent on the wavelength and intensity of light, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene in scientific research. One potential application is in the development of photoresponsive drug delivery systems. 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene can be incorporated into drug molecules and used to control drug release upon exposure to light. Another potential application is in the development of photoresponsive materials for use in optoelectronic devices. 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene can be used to develop materials that exhibit reversible changes in conductivity upon exposure to light.
In conclusion, 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene is a useful tool in scientific research due to its unique photochromic properties. Its reversible photoisomerization properties make it an ideal candidate for the development of photoresponsive materials. With its potential applications in drug delivery systems and optoelectronic devices, 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene is a promising compound for future research.

Synthesis Methods

The synthesis of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene involves the reaction of 4-nitrobenzoyl chloride with n-pentanol in the presence of triethylamine. The resulting product is then reduced with zinc dust to obtain the final compound, 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene. This method has been found to be efficient and reliable for the synthesis of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene.

Scientific Research Applications

4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene has been extensively used in scientific research for various applications. One of the most common uses of 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene is in the field of photoresponsive materials. 4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene exhibits reversible photoisomerization properties, which makes it an ideal candidate for the development of photoresponsive materials such as switches, sensors, and actuators.

properties

CAS RN

120102-98-9

Product Name

4-n-Pentanoyl-4-n'-pentanoyloxyazobenzene

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

[4-[(4-pentanoylphenyl)diazenyl]phenyl] pentanoate

InChI

InChI=1S/C22H26N2O3/c1-3-5-7-21(25)17-9-11-18(12-10-17)23-24-19-13-15-20(16-14-19)27-22(26)8-6-4-2/h9-16H,3-8H2,1-2H3

InChI Key

IFNWLIHOKYCDEY-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCC

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCC

synonyms

[4-(4-pentanoylphenyl)diazenylphenyl] pentanoate

Origin of Product

United States

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